

Application Note: Strategic Utilization of 2-Chloro-3-ethenylpyridine in Agrochemical Synthesis

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Compound of Interest

Compound Name: 2-Chloro-3-ethenylpyridine

CAS No.: 1033125-18-6

Cat. No.: B3039399

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Abstract & Strategic Value

In the competitive landscape of agrochemical discovery, the pyridine ring remains a privileged scaffold, present in over 15% of all registered pesticides. **2-Chloro-3-ethenylpyridine** (2-C-3-EP) represents a high-value, bifunctional synthon that offers orthogonal reactivity profiles not available in standard methyl- or halo-pyridines.

This guide outlines the practical application of 2-C-3-EP as a "divergent hub" intermediate. Unlike its saturated analog (2-chloro-3-ethylpyridine) or the oxidized form (2-chloro-3-formylpyridine), the ethenyl derivative allows for simultaneous C-C bond formation (via the vinyl handle) and nucleophilic substitution (via the chloro handle). This dual functionality is critical for accessing complex fused heterocycles—specifically 1,8-naphthyridines (herbicides) and styrylpyridine motifs (fungicides)—with high atom economy.

Chemical Profile & Handling

Property	Specification	Operational Note
CAS Registry	1121-68-2 (Generic vinylpyridine); Specific isomer requires custom synthesis or derivation.	Often generated in situ or stored with stabilizers (TBC).
Molecular Weight	139.58 g/mol	
Appearance	Colorless to pale yellow liquid	Darkens rapidly upon air exposure (oxidation/polymerization).
Reactivity	Bifunctional (Electrophile at C2; Nucleophile/Electrophile at Vinyl)	CRITICAL: Vinyl group is prone to spontaneous polymerization. Store at -20°C with 100-500 ppm 4-tert-butylcatechol (TBC).
Hazards	Skin Irritant, Lachrymator	Use strictly in a fume hood. Quench spills with dilute NaOH.

Stability Protocol:

- **Storage:** Store under Argon atmosphere at -20°C.
- **Stabilizer Removal:** Before use in transition-metal catalyzed reactions (Heck/Suzuki), remove TBC by passing the neat liquid through a short plug of basic alumina (Brockmann Grade I).

Key Synthetic Pathways (The "Hub" Strategy)

The utility of 2-C-3-EP lies in its ability to serve as a precursor for three distinct classes of agrochemical scaffolds.

Pathway A: The Naphthyridine Cyclization (Herbicidal Scaffolds)

The vinyl group serves as a "masked" carbonyl equivalent or a direct participant in electrocyclic ring closures to form 1,8-naphthyridines, a scaffold found in potent herbicides (e.g., ALS inhibitors).

- Mechanism: The vinyl group acts as a 4-carbon component (with the pyridine C2-C3 bond) or is oxidatively cleaved to the aldehyde (2-chloro-3-formylpyridine) for Friedländer-type condensations.
- Advantage: Using the vinyl precursor allows for "late-stage oxidation," avoiding the handling of unstable aldehydes during early synthetic steps.

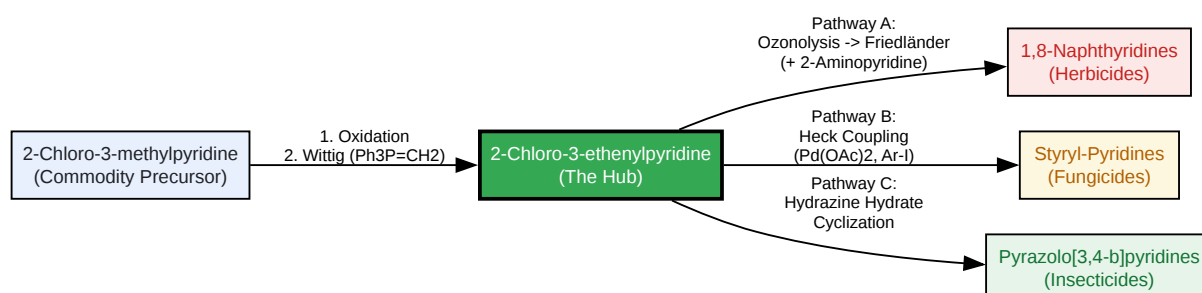
Pathway B: Heck-Type Functionalization (Fungicidal Styryls)

The C2-Chloro position is deactivated but can be activated for Suzuki-Miyaura or Buchwald-Hartwig couplings without affecting the vinyl group if conditions are controlled (e.g., using bulky phosphine ligands). Conversely, the vinyl group can undergo Heck coupling to attach aryl rings, creating styryl-pyridines (common in broad-spectrum fungicides).

Pathway C: Hetero-Annulation (Insecticidal Fused Systems)

Reaction with hydrazine or hydroxylamine allows for the displacement of the C2-chloro group followed by cyclization onto the vinyl group, yielding pyrazolopyridines or isoxazolopyridines.

Visual Workflow: The Divergent Synthesis Tree



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Figure 1: Divergent synthetic pathways originating from **2-Chloro-3-ethenylpyridine**.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-3-ethenylpyridine

Rationale: Direct vinylation is often cleaner than dehydration of the hydroxy-ethyl intermediate.

Reagents:

- 2-Chloro-3-pyridinecarboxaldehyde (1.0 eq)
- Methyltriphenylphosphonium bromide (1.2 eq)
- Potassium tert-butoxide (KOtBu) (1.5 eq)
- Dry THF (0.5 M concentration)

Step-by-Step:

- Preparation of Ylide: In a flame-dried flask under N₂, suspend Methyltriphenylphosphonium bromide in dry THF. Cool to 0°C.
- Deprotonation: Add KOtBu portion-wise over 15 minutes. The solution will turn bright yellow (ylide formation). Stir for 30 min at 0°C.
- Wittig Reaction: Add 2-Chloro-3-pyridinecarboxaldehyde (dissolved in minimal THF) dropwise. Maintain temp < 5°C.
- Completion: Warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 8:2).
- Workup: Quench with sat. NH₄Cl. Extract with Et₂O (3x). Dry organics over MgSO₄.
- Purification: Concentrate in vacuo (bath < 30°C to prevent polymerization). Purify via flash chromatography (Silica, 0-10% EtOAc in Hexanes).

- Yield: Expect 85-92% as a colorless oil.

Protocol 2: Conversion to 1,8-Naphthyridine Scaffold

Rationale: This protocol demonstrates the "Masked Aldehyde" strategy.

Reagents:

- **2-Chloro-3-ethenylpyridine** (1.0 eq)
- 2-Aminopyridine (1.1 eq)
- Ozone (O₃) generator
- Dimethyl sulfide (DMS)
- Piperidine (cat.)

Step-by-Step:

- **Ozonolysis:** Dissolve 2-C-3-EP in CH₂Cl₂/MeOH (1:1) at -78°C. Bubble O₃ until a blue color persists.
- **Quench:** Purge with N₂ to remove excess O₃. Add DMS (5.0 eq) and warm to RT. Stir 4h. (This generates 2-chloro-3-formylpyridine in situ).
- **Condensation:** Without isolation, add 2-Aminopyridine and catalytic piperidine (0.1 eq).
- **Cyclization:** Heat to reflux (40°C) for 12 hours.
- **Isolation:** Evaporate solvents. The residue is often a solid that can be recrystallized from Ethanol.
- **Result:** 2-Chloro-1,8-naphthyridine (Intermediate for further functionalization via SNA_r).

Troubleshooting & Optimization (Expert Insights)

Issue	Probable Cause	Corrective Action
Low Yield in Wittig	Aldehyde oxidation	Ensure starting aldehyde is freshly distilled or purified. Pyridine aldehydes oxidize to acids rapidly.
Polymerization	Lack of stabilizer	Add 0.1% Hydroquinone or TBC to the crude reaction mixture before concentration.
Heck Coupling Failure	Catalyst poisoning	The pyridine nitrogen can coordinate to Pd. Use bidentate ligands (e.g., dppf, BINAP) to outcompete the pyridine nitrogen.
Product Instability	Acid sensitivity	Vinyl pyridines are acid-sensitive. Ensure silica gel is neutralized with 1% Et ₃ N during chromatography.

References

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